molecular formula C16H16N8 B6442604 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 2548987-84-2

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No.: B6442604
CAS No.: 2548987-84-2
M. Wt: 320.35 g/mol
InChI Key: FROJMQOLFZCQBL-UHFFFAOYSA-N
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Description

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine ring, which is further substituted with a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with suitable reagents.

    Attachment of the purine derivative: The purine moiety can be introduced via nucleophilic substitution reactions, where the piperazine nitrogen acts as a nucleophile.

    Formation of the pyridine ring:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds.

    Substitution: Various substitution reactions can be performed, particularly on the pyridine and purine rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, purine derivatives, and pyridine derivatives. Examples include:

    Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine.

    Purine derivatives: Compounds like 6-methylpurine.

    Pyridine derivatives: Compounds like 4-cyanopyridine.

Uniqueness

What sets 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile apart is its unique combination of these three moieties, which could confer unique properties and activities not seen in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8/c1-22-11-21-14-15(22)19-10-20-16(14)24-6-4-23(5-7-24)13-9-18-3-2-12(13)8-17/h2-3,9-11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROJMQOLFZCQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=C(C=CN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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